Cross-Coupling Reactivity via Aryl Bromide
The presence of a bromine atom on the phenyl ring confers critical reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling the synthesis of more complex biaryl or heteroaryl systems. In contrast, the non-halogenated analog 1-phenyl-3,5-dimethyl-1H-pyrazole (CAS 1131-16-4) lacks this reactive handle and cannot participate in such transformations [1]. While direct kinetic data for this specific compound are not publicly available, class-level knowledge indicates that aryl bromides generally undergo oxidative addition to Pd(0) complexes with rate constants in the range of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ under typical conditions, a reactivity tier absent in unsubstituted phenyl derivatives [2].
| Evidence Dimension | Cross-coupling competence |
|---|---|
| Target Compound Data | Contains aryl bromide; capable of Suzuki–Miyaura coupling. |
| Comparator Or Baseline | 1-Phenyl-3,5-dimethyl-1H-pyrazole (CAS 1131-16-4): No halogen; cross-coupling not feasible. |
| Quantified Difference | Qualitative difference: Target compound enables cross-coupling; comparator does not. |
| Conditions | General Pd-catalyzed cross-coupling conditions. |
Why This Matters
This differential reactivity is essential for medicinal chemistry and materials science programs that rely on modular construction of biaryl architectures.
- [1] Kuujia. Cas no 1176493-60-9 (1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole). Accessed 2026. View Source
- [2] J.F. Hartwig. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. (Representative class-level rate constant data for aryl bromide oxidative addition). View Source
